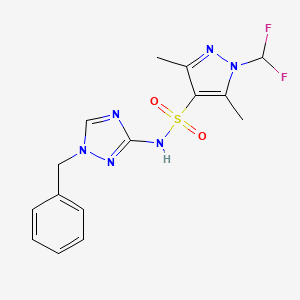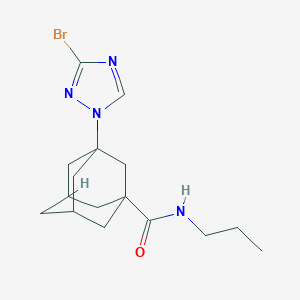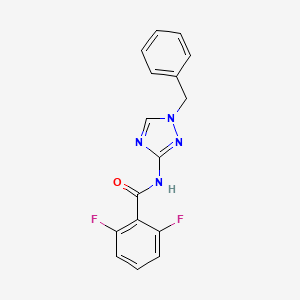![molecular formula C19H14FN5O2 B10939200 N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10939200.png)
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a triazole ring, and an isoxazolecarboxamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole and isoxazole intermediates. . The isoxazole ring can be formed via a cyclization reaction involving appropriate precursors. The final step involves coupling the triazole and isoxazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
AB-FUBINACA: An indazole-type synthetic cannabinoid with a similar fluorobenzyl group.
ADB-FUBINACA: Another synthetic cannabinoid with structural similarities, including the presence of a fluorobenzyl group and a carboxamide moiety.
Uniqueness
N-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-PHENYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of a triazole ring and an isoxazolecarboxamide moiety, which imparts distinct chemical properties and reactivity. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities not commonly found in other similar compounds.
Properties
Molecular Formula |
C19H14FN5O2 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H14FN5O2/c20-15-8-4-5-13(9-15)11-25-12-21-19(23-25)22-18(26)16-10-17(27-24-16)14-6-2-1-3-7-14/h1-10,12H,11H2,(H,22,23,26) |
InChI Key |
QEUZDXHGBQIODX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN(C=N3)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10939122.png)
![6-(furan-2-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10939123.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10939127.png)
![6-cyclopropyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939132.png)
![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10939139.png)


![2-{3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10939160.png)
![1-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]-3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10939167.png)
![3-(3-nitro-1H-pyrazol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B10939179.png)
![2-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B10939191.png)
![ethyl 3-[(benzyloxy)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10939198.png)

![6-cyclopropyl-N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10939213.png)
